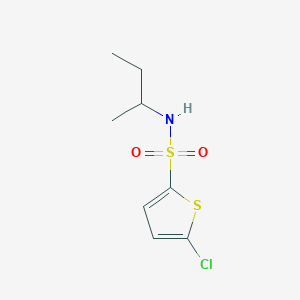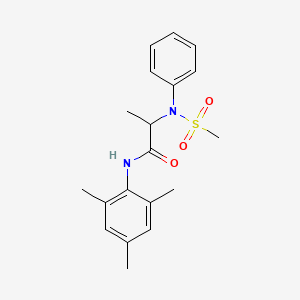![molecular formula C21H24FNO3 B4068802 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B4068802.png)
2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine
Übersicht
Beschreibung
2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine, also known as FBM, is a chemical compound used in scientific research for its potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine is a promising compound for its potential use as a medication for various diseases. Research has shown that 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has been shown to have antitumor and anticancer properties, making it a potential candidate for cancer treatment.
Wirkmechanismus
2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine acts as a selective antagonist of the TRPV1 receptor, which is involved in pain and inflammation pathways. By blocking the TRPV1 receptor, 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine reduces pain and inflammation. Additionally, 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has been shown to reduce pain and inflammation in animal models and has demonstrated anticancer properties in vitro. Additionally, 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine in lab experiments is its potential as a medication for various diseases. Additionally, 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has a low toxicity profile, making it safe for use in animal studies. However, one limitation of using 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine. One direction is to investigate its potential as a medication for pain and inflammation-related disorders, such as arthritis. Another direction is to explore its potential as a cancer treatment. Additionally, further research is needed to optimize the synthesis and formulation of 2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine for improved bioavailability and efficacy.
Eigenschaften
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-19-9-4-16(5-10-19)6-11-21(24)23-12-13-26-20(15-23)14-17-2-7-18(22)8-3-17/h2-5,7-10,20H,6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBJTEJXVRRHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCOC(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068723.png)

![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4068742.png)
![ethyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4068744.png)

![ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4068759.png)
![N-(2-furylmethyl)-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide](/img/structure/B4068762.png)
![N-(sec-butyl)-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4068773.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4068780.png)

![N-[1-(1-adamantyl)ethyl]-2-nitro-5-(4-propionyl-1-piperazinyl)aniline](/img/structure/B4068785.png)
![{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4068788.png)
![5-acetyl-2-amino-4-[5-bromo-2-(cyanomethoxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4068793.png)
![3-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4068810.png)